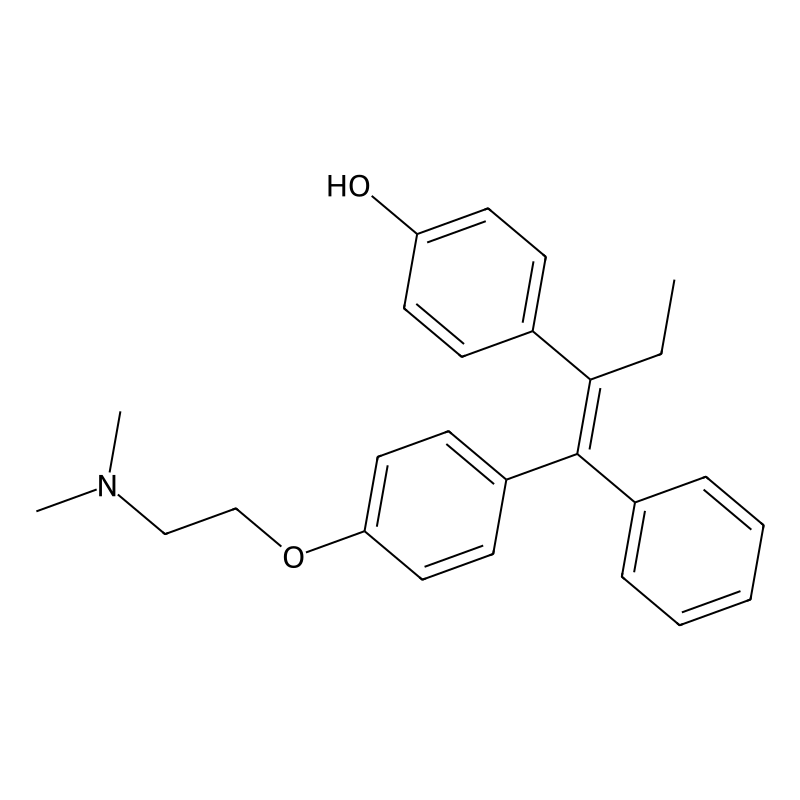

4'-Hydroxytamoxifen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential for Topical Treatment of Breast Cancer

Research suggests that 4-OHT might be beneficial as a topical treatment for breast cancer, offering several advantages:

- Targeted delivery: Topical application could deliver the drug directly to the breast tissue, potentially reducing systemic side effects associated with oral tamoxifen [].

- Reduced systemic exposure: Lower systemic exposure could be beneficial for patients at higher risk for tamoxifen-related side effects, such as blood clots [].

- Pre-surgical treatment: Studies indicate that topical 4-OHT might be effective in reducing tumor proliferation before surgery, potentially leading to less invasive procedures [].

Investigating Safety and Efficacy

Several ongoing research efforts are exploring the safety and efficacy of topical 4-OHT for various applications:

- Clinical trials: Studies are investigating the effectiveness of 4-OHT gel compared to oral tamoxifen in pre-surgical treatment of ductal carcinoma in situ (DCIS), a non-invasive form of breast cancer [].

- Mechanism of action: Research is ongoing to understand the specific mechanisms through which 4-OHT exerts its anti-tumor effects, including its interaction with estrogen receptors and other cellular pathways.

- Long-term safety: Further research is needed to evaluate the long-term safety of topical 4-OHT, particularly regarding potential local skin reactions and any potential for systemic effects.

4'-Hydroxytamoxifen, also known as afimoxifene, is a selective estrogen receptor modulator belonging to the triphenylethylene class. It serves as an active metabolite of tamoxifen, primarily recognized for its role in breast cancer treatment. The chemical formula for 4'-hydroxytamoxifen is C26H29NO2, with a molar mass of approximately 387.52 g/mol. This compound exhibits both estrogenic and antiestrogenic activities, acting variably depending on the tissue type. It has been investigated for its potential use in treating conditions such as cyclical mastalgia and breast hyperplasia .

- 4-OHT acts as a selective estrogen receptor modulator (SERM) [, ].

- It can bind to estrogen receptors in certain tissues like breast tissue, but its effect varies depending on the tissue type [, ].

- In breast tissue, 4-OHT acts as an antagonist, blocking the stimulatory effects of estrogen and potentially reducing the growth of breast cancer cells [, ].

The biological activity of 4'-hydroxytamoxifen is characterized by its dual role as an estrogen receptor agonist and antagonist. In certain tissues, it acts as an estrogen agonist promoting cell growth, while in others, it functions as an antagonist inhibiting estrogen's effects. This selective action is crucial in the treatment of hormone-dependent cancers, particularly breast cancer. Additionally, 4'-hydroxytamoxifen has been shown to antagonize estrogen-related receptors, further influencing its biological profile .

Several synthesis methods have been developed for 4'-hydroxytamoxifen:

- McMurry Reaction: A stereoselective synthesis method that utilizes coupling reactions between aromatic aldehydes and other reagents to form the desired product.

- Direct Hydroxylation: Involves the introduction of hydroxyl groups into the tamoxifen structure using various hydroxylating agents.

- Chemical Modifications: Alterations to existing tamoxifen structures through various chemical pathways to yield 4'-hydroxytamoxifen.

These methods focus on achieving high stereoselectivity and yield in the production of this compound .

4'-Hydroxytamoxifen has several applications in medical science:

- Breast Cancer Treatment: Primarily used in treating estrogen receptor-positive breast cancer due to its ability to modulate estrogen activity.

- Topical Gel Formulation: Under development as a topical gel (tentative brand name TamoGel) aimed at treating breast hyperplasia and cyclical mastalgia.

- Research Tool: Utilized in studies investigating estrogen receptor signaling pathways and the development of new therapeutic agents targeting similar pathways .

4'-Hydroxytamoxifen shares similarities with several compounds within the selective estrogen receptor modulator category. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tamoxifen | C26H29NO | Prodrug; converted into active metabolites including 4'-hydroxytamoxifen. |

| Endoxifen | C26H31NO2 | More potent than tamoxifen; active metabolite of tamoxifen with enhanced efficacy. |

| Raloxifene | C23H24O3S | Primarily used for osteoporosis; exhibits tissue-selective properties similar to 4'-hydroxytamoxifen but different target tissues. |

| Toremifene | C26H28ClNO2 | Similar mechanism of action; used primarily in breast cancer treatment but with distinct pharmacokinetic properties. |

4'-Hydroxytamoxifen's unique position arises from its specific interaction profiles and metabolic pathways that differentiate it from these similar compounds, particularly its role as a direct metabolite of tamoxifen with distinct therapeutic implications .

Cis-Trans Interconversion Mechanisms

4'-Hydroxytamoxifen undergoes spontaneous geometrical isomerization between its cis (E) and trans (Z) forms through multiple mechanisms. The primary interconversion pathway involves a reversible equilibrium reaction that follows first-order kinetics [1] [2]. The isomerization process is characterized by the formation of a cationic intermediate, as demonstrated through density functional theory calculations [3].

The mechanistic pathway involves the abstraction of a proton from the ethenyl group, creating a carbocation intermediate that allows rotation around the previously restricted double bond. This cationic intermediate shows differential stability, with the cis-isomer being approximately 3 kilocalories per mole more stable than the trans form, resulting in preferential conversion from trans-to-cis rather than cis-to-trans [3].

Enzymatic isomerization represents an alternative mechanism mediated by cytochrome P450 enzymes. Human liver microsomes catalyze the interconversion of both isomers, with cytochrome P450 1B1 serving as the principal catalyst, while cytochrome P450 2B6 and cytochrome P450 2C19 also contribute to the process [4] [5]. The enzymatic pathway requires nicotinamide adenine dinucleotide phosphate and is inhibited by cytochrome P450 inhibitors such as ketoconazole and SKF 525A [4].

Solvent and pH-Dependent Isomerization Rates

The isomerization rate of 4'-hydroxytamoxifen demonstrates significant dependence on solvent properties, particularly dielectric constant and pH. Studies have established that the isomerization rate increases proportionally with the dielectric constant of the solvent medium, meaning higher water concentrations in the medium accelerate the interconversion process [2] [6].

The pH of the solution significantly influences the isomerization kinetics. Higher pH values accelerate the rate of equilibration between the Z and E isomers, although the final equilibrium ratio remains constant at approximately 1:1 regardless of pH conditions [6]. This pH dependence suggests that the isomerization mechanism involves protonation-deprotonation steps in the formation of the cationic intermediate.

Temperature exerts a linear effect on isomerization rates, with rate constants increasing proportionally with temperature elevation. Experimental data demonstrates that isomerization rates at 25°C, 30°C, and 40°C follow a linear relationship, with higher temperatures significantly accelerating the equilibration process [6]. The temperature coefficient indicates that the isomerization follows an Arrhenius-type temperature dependence.

Solvent composition profoundly affects the isomerization kinetics. The alcohol-to-aqueous vehicle ratio inversely correlates with isomerization rates, meaning higher alcohol concentrations slow the interconversion process. However, the choice of alcohol type (ethanol versus isopropanol) does not significantly impact the isomerization rate [6]. This solvent effect relates to the stabilization of the cationic intermediate in different solvent environments.

Stability Considerations in Experimental Design

Proper experimental design for 4'-hydroxytamoxifen studies requires careful consideration of storage conditions and stability parameters. The compound exhibits excellent stability as a solid powder when stored at 4°C in desiccated conditions, maintaining activity for up to three years [7]. However, dissolved solutions present significant stability challenges that affect experimental reproducibility.

Solutions prepared in dimethyl sulfoxide or ethanol demonstrate time-dependent activity loss, with dissolved trans-4'-hydroxytamoxifen losing approximately 50% of its biological activity after 12 weeks of storage at -20°C [8]. Nuclear magnetic resonance analysis reveals that this activity loss does not result from isomerization, as the isomeric composition remains stable during prolonged storage in both dimethyl sulfoxide and ethanol [8] [9].

Light exposure considerations are critical for experimental stability. The compound remains stable under normal laboratory lighting conditions, showing no degradation after 4 hours of daylight exposure [8]. However, ultraviolet light at 254 nanometers causes rapid decomposition, with significant degradation occurring within 30 minutes of exposure [8]. This necessitates protection from ultraviolet light during experimental procedures.

Temperature stability during storage and handling requires specific protocols. The compound demonstrates thermal stability up to 58°C when complexed with estrogen receptor beta, but prolonged exposure to elevated temperatures accelerates isomerization rates [10] [11]. Experimental protocols should maintain temperatures below 25°C during sample preparation and storage to minimize unwanted isomerization.

The experimental design must account for the equilibrium isomerization that occurs in solution. Within 24-48 hours at physiological conditions, any initially pure isomer will equilibrate to a 50:50 mixture of Z and E forms [6]. This equilibration time must be considered when designing time-course experiments or when specific isomeric purity is required for biological assays.

| Parameter | Optimal Conditions | Stability Duration |

|---|---|---|

| Solid storage | 4°C, desiccated, dark | 3 years |

| Solution storage | -20°C, DMSO/ethanol | 12 weeks (50% activity) |

| Light exposure | Ambient laboratory light | Indefinite |

| Temperature handling | ≤25°C | Variable |

| pH range | Neutral (pH 7.2) | Enhanced stability |

| Isomer equilibration | Any pH, 25°C | 24-48 hours |

Quality control measures should include regular assessment of isomeric composition using high-performance liquid chromatography, with retention times of approximately 13.3 minutes for the E-isomer and 15.0 minutes for the Z-isomer [6]. Nuclear magnetic resonance spectroscopy provides additional verification of structural integrity and isomeric ratios during extended storage periods.